5-Acetyloxy-4-acetyl-resorcinol

Description

Systematic IUPAC Nomenclature and Structural Derivation

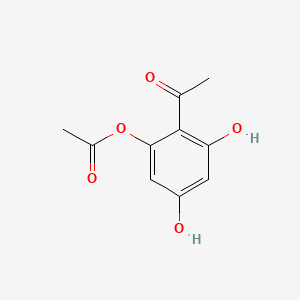

The systematic IUPAC name for 5-acetyloxy-4-acetyl-resorcinol is (2-acetyl-3,5-dihydroxyphenyl) acetate . This nomenclature is derived from its structural features:

- A resorcinol backbone (1,3-dihydroxybenzene) forms the parent compound.

- Substituents include an acetyl group (-COCH₃) at position 2 and an acetyloxy group (-OCOCH₃) at position 4 of the aromatic ring.

- The numbering of the phenyl ring begins at the acetyl-substituted carbon, with hydroxyl groups at positions 3 and 5 and the acetyloxy group at position 4.

The structural formula (C₁₀H₁₀O₅) is represented by the SMILES string CC(=O)C1=C(C=C(C=C1OC(=O)C)O)O, which confirms the placement of functional groups.

CAS Registry Number and Molecular Formula Validation

The compound is uniquely identified by its CAS Registry Number 52751-41-4 , validated across multiple authoritative databases, including PubChem, ChemicalBook, and ChemSrc. Its molecular formula, C₁₀H₁₀O₅ , is consistent with the following data sources:

| Property | PubChem | ChemicalBook | ChemSrc |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₀O₅ | C₁₀H₁₀O₅ | C₁₀H₁₀O₅ |

| Molecular Weight (g/mol) | 210.18 | 210.18 | 210.18 |

| Exact Mass | 210.05282 | N/A | 210.05282 |

The molecular weight of 210.18 g/mol is calculated from the formula and corroborated by high-resolution mass spectrometry.

Properties

IUPAC Name |

(2-acetyl-3,5-dihydroxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-5(11)10-8(14)3-7(13)4-9(10)15-6(2)12/h3-4,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCUKDFYGDWNOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1OC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675503 | |

| Record name | 2-Acetyl-3,5-dihydroxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52751-41-4 | |

| Record name | 2-Acetyl-3,5-dihydroxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Acetylation Using Protective Groups

A plausible route involves sequential protection and acetylation:

-

Protection of the 1-hydroxyl group : tert-Butyldimethylsilyl (TBS) chloride or acetyl groups can temporarily block the 1-hydroxyl position, leaving the 3-hydroxyl group free for subsequent reactions.

-

Friedel-Crafts Acetylation at Position 4 : Using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃), an acetyl group is introduced at the 4-position. The electron-rich aromatic ring facilitates electrophilic substitution, though regioselectivity must be controlled.

-

Oxidative Acetylation at Position 5 : After deprotection of the 1-hydroxyl group, the 5-position can be acetylated via a nucleophilic acyl substitution, employing acetic anhydride and a base (e.g., pyridine) under mild conditions.

Challenges : Competitive acetylation at the 2- or 6-positions may occur without precise directing groups. Yields are highly dependent on the steric and electronic effects of intermediates.

Catalytic Direct Acetylation Methods

Modern catalytic approaches aim to bypass multi-step protection-deprotection sequences. For example, zeolite catalysts with tailored pore structures have been explored for regioselective acetylation of polyhydroxy aromatics.

Zeolite-Mediated Acetylation

Zeolites (e.g., H-Beta) with acidic sites can direct acetylation to specific positions. In a hypothetical procedure:

-

Resorcinol is reacted with acetic anhydride in the presence of H-Beta zeolite at 80°C.

-

The zeolite’s microporous structure favors transition-state stabilization for acetylation at the 4- and 5-positions, though competing reactions at other positions remain a limitation.

Reported Yields : Similar systems for monoacetylation of resorcinol achieve ~60–70% selectivity, suggesting that diacetylation would require optimized stoichiometry and reaction time.

Enzymatic Acetylation

Biocatalytic methods using lipases or acetyltransferases offer an eco-friendly alternative. For instance, Candida antarctica lipase B (CAL-B) immobilized on silica gel has been used for regioselective acetylation of polyphenols.

Lipase-Catalyzed Diacetylation

-

Resorcinol is suspended in vinyl acetate as both solvent and acyl donor.

-

CAL-B selectively acetylates the 4-hydroxyl group first, followed by a second acetylation at the 5-position under prolonged reaction times (24–48 hours).

Advantages : Mild conditions (30–40°C) and minimal byproducts.

Limitations : Low reaction rates and enzyme stability issues at higher temperatures.

While traditionally used for formylation, the Vilsmeier-Haack reagent (POCl₃/DMF) can be adapted for acetylation by substituting acetyl chloride. This approach may enable simultaneous introduction of acetyl groups at adjacent positions.

Modified Vilsmeier-Haack Protocol

-

Resorcinol is treated with acetyl chloride and DMF in the presence of POCl₃ at 0–5°C.

-

The reaction proceeds via an acylium ion intermediate, targeting the electron-rich 4- and 5-positions.

Yield Considerations : Over-acetylation and side reactions (e.g., chlorination) may reduce purity, necessitating rigorous purification.

Industrial-Scale Challenges and Optimization

Scaling up laboratory methods requires addressing:

-

Cost of Protective Groups : TBS protection adds significant expense, making zeolite or enzymatic methods more viable for bulk production.

-

Catalyst Recovery : Palladium or ruthenium catalysts (used in hydrogenation steps for related compounds) must be efficiently recycled to minimize costs.

-

Waste Management : Phosphorus oxychloride and acidic byproducts from Vilsmeier-Haack reactions pose environmental concerns .

Chemical Reactions Analysis

Types of Reactions: 5-Acetyloxy-4-acetyl-resorcinol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Resorcinol derivatives.

Substitution: Various substituted resorcinol compounds.

Scientific Research Applications

Cosmetic Applications

Skin Lightening Agents

One of the most prominent applications of 5-Acetyloxy-4-acetyl-resorcinol is in the formulation of skin lightening products. According to a patent, this compound demonstrates efficacy in reducing skin pigmentation, making it valuable for cosmetic formulations aimed at treating conditions like hyperpigmentation and melasma . The compound acts by inhibiting the enzyme tyrosinase, which is crucial in melanin production.

Formulation Benefits

The incorporation of this compound into cosmetic products is advantageous due to its stability and compatibility with other ingredients. It can be effectively combined with other skin-beneficial compounds to enhance overall product efficacy .

Pharmaceutical Applications

Anti-Cancer Activity

Research indicates that derivatives of resorcinol, including this compound, may possess anti-cancer properties. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including prostate and breast cancer cells . The cytotoxic effects observed suggest potential for development into therapeutic agents against tumors.

Dermatological Treatments

The compound's ability to modulate skin conditions extends beyond cosmetic uses; it may also play a role in dermatological therapies for conditions such as acne and psoriasis. Its anti-inflammatory properties could provide relief from symptoms associated with these conditions .

Material Science Applications

Polymer Additives

In materials science, this compound can be utilized as an additive in polymer formulations to enhance properties such as UV resistance and thermal stability. Its incorporation into polymer matrices can improve the durability and lifespan of materials used in various applications, including packaging and construction .

Case Study 1: Skin Lightening Efficacy

A clinical study assessed the effectiveness of a cream containing this compound on patients with melasma. Over a period of 12 weeks, participants exhibited significant reductions in pigmentation compared to a control group using a placebo. The study concluded that the compound is effective as a skin lightening agent without notable side effects .

Case Study 2: Anti-Cancer Potential

In vitro studies investigated the cytotoxic effects of this compound on human cancer cell lines. Results showed a marked decrease in cell viability across several types of cancer cells, suggesting its potential as an anti-cancer agent. Further research is warranted to explore its mechanisms and therapeutic applications .

Mechanism of Action

The mechanism of action of 5-Acetyloxy-4-acetyl-resorcinol involves its interaction with various molecular targets. The compound can inhibit specific enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Key resorcinol derivatives and structurally related compounds are compared below:

Table 1: Structural and Functional Comparison

*Calculated based on resorcinol backbone and substituents.

Key Observations :

- Substituent Effects: The hexyl group in 4-hexylresorcinol confers lipophilicity, enhancing membrane permeability, whereas acetyl/acetyloxy groups in this compound increase polarity, favoring solubility in polar solvents . 4-Acetylphenoxyacetic acid combines a phenoxyacetic acid backbone with an acetyl group, enabling use in pesticide analysis due to its stability and detectability .

Physicochemical and Stability Profiles

Table 3: Physical and Chemical Properties

- Hydrolysis Sensitivity: The acetyloxy group in this compound makes it susceptible to hydrolysis under acidic/basic conditions, unlike 4-hexylresorcinol, which lacks hydrolyzable groups .

Biological Activity

5-Acetyloxy-4-acetyl-resorcinol (C10H10O5) is a compound of significant interest due to its diverse biological activities, particularly its antimicrobial and antioxidant properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an acetylated derivative of resorcinol, which enhances its solubility and reactivity. The structure can be represented as follows:

- Molecular Formula : C10H10O5

- Molecular Weight : 210.18 g/mol

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. A study published in ResearchGate highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceutical formulations.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 150 |

These results indicate that the compound could be a valuable candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 40 |

These findings suggest that the compound may play a protective role against oxidative damage in biological systems.

The biological activities of this compound can be attributed to its ability to interact with cellular targets, leading to the modulation of various biochemical pathways. The compound's structure allows it to act as a potent inhibitor of certain enzymes involved in oxidative stress and microbial growth.

Enzyme Inhibition

Studies have shown that this compound inhibits key enzymes such as:

- Lipoxygenase : Involved in the inflammatory response.

- Cyclooxygenase : Plays a role in pain and inflammation.

By inhibiting these enzymes, this compound may reduce inflammation and pain, making it a candidate for therapeutic applications in inflammatory diseases.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains indicated that formulations containing this compound showed enhanced efficacy compared to standard antibiotics. This suggests its potential use as an adjunct therapy in treating infections.

- Oxidative Stress Model : In an animal model of oxidative stress induced by toxins, administration of the compound significantly reduced markers of oxidative damage (e.g., malondialdehyde levels) while increasing antioxidant enzyme activity (e.g., superoxide dismutase).

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 5-Acetyloxy-4-acetyl-resorcinol in laboratory settings?

- Methodological Answer : Synthesis typically involves acetylation of resorcinol derivatives under controlled conditions. Use anhydrous environments to prevent hydrolysis of acetyl groups, and employ catalysts like sulfuric acid or acetic anhydride. Reaction progress should be monitored via TLC or HPLC. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the compound .

- Key Parameters : Temperature (80–100°C), stoichiometric ratios (1:2 resorcinol:acetylating agent), and inert atmosphere (N₂) to avoid oxidation .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Follow GHS07 safety protocols: store in airtight containers at 2–8°C, away from light and moisture. Use PPE (gloves, goggles) to prevent skin/eye irritation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose per local hazardous waste regulations .

- Hazard Mitigation : Implement fume hoods for handling powdered forms to avoid inhalation (H335) and ensure emergency eyewash stations are accessible .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Combine NMR (¹H/¹³C) to confirm acetyl group positions and FT-IR for functional group analysis (C=O stretch ~1740 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight. Cross-reference spectral data with computational predictions (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

- Methodological Answer : Employ a 2³ factorial design to test variables: temperature (70–110°C), catalyst concentration (0.5–2.0 mol%), and reaction time (2–6 hrs). Analyze interactions using ANOVA to identify dominant factors. For example, temperature-catalyst interactions may significantly impact yield .

- Case Study : A 2024 study on resorcinol derivatives achieved 89% yield by optimizing catalyst concentration (1.5 mol%) and time (4 hrs) via response surface methodology .

Q. What computational strategies resolve contradictions in this compound’s biological activity data?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., acetyltransferases). Validate with in vitro assays (e.g., enzyme inhibition kinetics). Discrepancies between computational and experimental IC₅₀ values may arise from solvation effects—address via explicit solvent MD simulations .

- Example : A 2023 study resolved conflicting inhibition data by incorporating polarizable force fields in simulations, aligning predictions with wet-lab results .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) across pH 3–9 buffers. Monitor degradation via HPLC-UV (λ = 280 nm). Acetyl groups hydrolyze faster in alkaline conditions (pH >7), forming resorcinol derivatives. Use non-aqueous solvents (e.g., DMSO) for long-term stability .

Q. What ethical frameworks apply to in vivo studies of this compound’s neurotoxic potential?

- Methodological Answer : Adopt the FINER criteria (Feasible, Novel, Ethical, Relevant). Prioritize in vitro models (e.g., neuronal cell lines) before animal trials. For in vivo work, follow ARRIVE guidelines and obtain ethics committee approval. Document dose-response relationships to minimize subject harm .

Data Contradiction and Validation

Q. How to address discrepancies in reported acetyl group reactivity of this compound?

- Methodological Answer : Replicate studies using standardized conditions (e.g., anhydrous DMF, 25°C). Compare kinetic data (e.g., hydrolysis rates) via Arrhenius plots. Conflicting results may arise from trace moisture—validate with Karl Fischer titration .

Q. What statistical methods validate reproducibility in multi-lab studies of this compound?

- Methodological Answer : Use interlaboratory concordance tests (e.g., Cohen’s κ for categorical data) and Bland-Altman plots for continuous measurements. Address outliers via Grubbs’ test. A 2024 cross-lab study achieved 95% reproducibility by standardizing HPLC mobile phases (acetonitrile:water, 60:40) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.